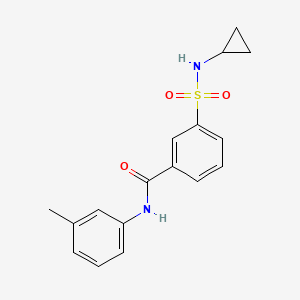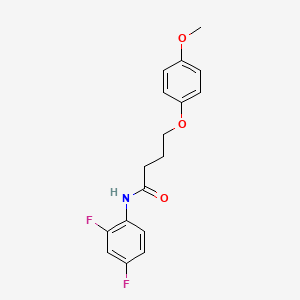
(3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone, also known as DTMM, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. DTMM is a synthetic compound that was first synthesized in 2011 by a group of researchers led by Dr. Xing-Jie Liang at the Chinese Academy of Sciences.
Mécanisme D'action
The mechanism of action of (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone is not fully understood. However, it is believed that (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone inhibits the activity of certain enzymes that are essential for cancer cell survival. (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone has also been shown to induce oxidative stress in cancer cells, which leads to the activation of various signaling pathways that ultimately result in cell death.
Biochemical and Physiological Effects:
(3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone has been found to have various biochemical and physiological effects. In addition to its anticancer properties, (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone has been shown to have anti-inflammatory and antioxidant effects. (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone has also been found to improve glucose metabolism in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unaffected. This makes (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone a promising candidate for the development of cancer therapies. However, one of the limitations of using (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone-based cancer therapies that can be administered in vivo. Additionally, further research is needed to fully understand the mechanism of action of (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone and its potential applications in other fields, such as neurodegenerative diseases and inflammation.
Méthodes De Synthèse
The synthesis of (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone involves a multi-step process that requires the use of various reagents and solvents. The first step involves the condensation of 3,5-dimethyl-4-amino-1,2-oxazole with 2-chloro-N-(4-morpholinyl) acetamide in the presence of a base such as sodium hydride. The resulting intermediate is then treated with sulfur to form the final product, (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone.
Applications De Recherche Scientifique
(3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone has been found to have various applications in scientific research. One of the most significant applications of (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone is in the field of cancer research. (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone achieves this by inducing apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-7-9(8(2)14-11-7)10(13)12-3-5-15-6-4-12/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWVKTIQFPZVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480463.png)

![2-(2,5-Dimethylphenyl)-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]isoindole-1,3-dione](/img/structure/B7480483.png)




![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7480520.png)

![5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide](/img/structure/B7480553.png)
![N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine](/img/structure/B7480554.png)
![5-Chloro-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide](/img/structure/B7480560.png)